![molecular formula C16H14ClF3N2O3 B2590411 2-chloro-N-(furan-2-ylmethyl)-N-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)acetamide CAS No. 878259-81-5](/img/structure/B2590411.png)
2-chloro-N-(furan-2-ylmethyl)-N-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(furan-2-ylmethyl)-N-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)acetamide is a useful research compound. Its molecular formula is C16H14ClF3N2O3 and its molecular weight is 374.74. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(furan-2-ylmethyl)-N-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(furan-2-ylmethyl)-N-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Comparative Metabolism in Human and Rat Liver Microsomes
A study by Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, which share structural similarities with the compound , in human and rat liver microsomes. They discovered differences in metabolic pathways between species, with significant implications for understanding the bioactivation and potential toxicological effects of chloroacetamides. This research highlights the complex metabolic activation pathways leading to potential carcinogenic products, emphasizing the need for detailed metabolic studies in drug development and environmental health assessments (Coleman, Linderman, Hodgson, & Rose, 2000).
Anticancer Activity
Horishny, Arshad, and Matiychuk (2021) synthesized derivatives related to the compound of interest and tested their anticancer activity. They found that some derivatives exhibited potent and selective cytotoxic effects against specific leukemia cell lines. This study underscores the potential of chloroacetamide derivatives in developing new anticancer agents and highlights the importance of structural modifications to enhance biological activity (Horishny, Arshad, & Matiychuk, 2021).
Crystal Structure Analysis
Subhadramma et al. (2015) investigated the crystal structure of a closely related compound, providing insights into the molecular conformation and intermolecular interactions. Understanding the crystal structure of such compounds is crucial for drug design and development, as it informs the synthesis of more effective and specific drug candidates (Subhadramma, Siddaraju, Naveen, Saravanan, & Gayathri, 2015).
Synthesis and Characterization
Zhou and Shu (2002) detailed the synthesis and characterization of a similar compound, 2-hydroxy-N-methyl-N-phenyl-acetamide. Their research provides valuable information on synthetic routes and the structural analysis of chloroacetamide derivatives, contributing to the broader field of organic chemistry and potential pharmaceutical applications (Zhou & Shu, 2002).
Eigenschaften
IUPAC Name |
2-[(2-chloroacetyl)-(furan-2-ylmethyl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O3/c17-8-15(24)22(9-11-4-3-7-25-11)10-14(23)21-13-6-2-1-5-12(13)16(18,19)20/h1-7H,8-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUXECGDZKNEKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN(CC2=CC=CO2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

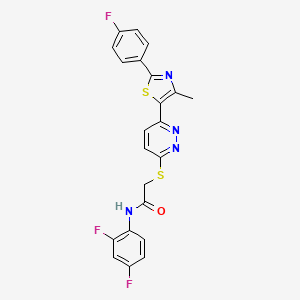
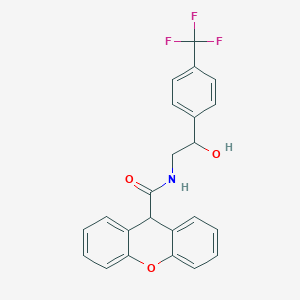
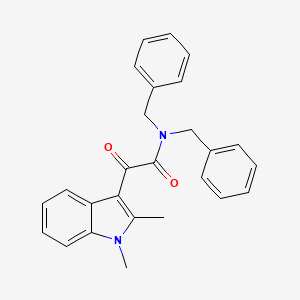

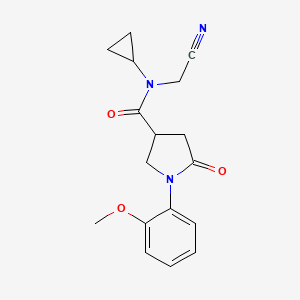
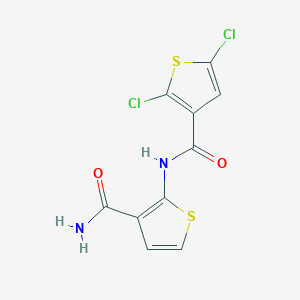
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide](/img/structure/B2590340.png)

![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)methanesulfonohydrazide](/img/structure/B2590342.png)
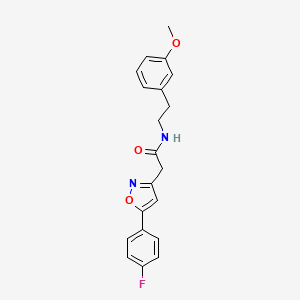
![ethyl 4-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2590344.png)
![7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2590346.png)
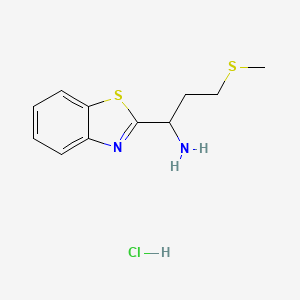
![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2590350.png)